molecular formula C12H12BNO5 B580849 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde CAS No. 1257651-51-6

2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

Cat. No. B580849
M. Wt: 261.04
InChI Key: QWSWQNRMPQJHFH-UHFFFAOYSA-N
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Description

The compound “2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde” is a chemical compound with the molecular formula C12H12BNO5 . It has a molecular weight of 261.04 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H12BNO5/c1-14-6-11(16)18-13(19-12(17)7-14)10-4-2-9(8-15)3-5-10/h2-5,8H,6-7H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure. For a detailed structural analysis, X-ray crystallography or similar techniques would be needed .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 261.04 . More detailed physical and chemical properties (like melting point, boiling point, etc.) are not available in the retrieved data.

Scientific Research Applications

Ortho-functionalized Arylboronic Acids Synthesis

Research on related dioxazaborocan compounds, such as 2-(2′-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan, has demonstrated their utility in the synthesis of ortho-functionalized arylboronic acids. These acids play a crucial role in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl motifs commonly found in pharmaceuticals and organic materials. The lithiation process of these compounds facilitates the introduction of various functional groups, leading to the synthesis of complex boronic acids and derivatives like 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, which exhibit significant rotational barrier properties around the Caryl bond, indicative of their potential in asymmetric synthesis and molecular engineering (Dąbrowski et al., 2007).

Heterocyclic Compound Synthesis

Another area of application involves the synthesis of heterocyclic compounds, as demonstrated by the creation of tetrahydroisoquinolin-4-ols and 4-aryl-2-methyl-1,2,3,4-tetrahydro-γ-carbolines. These compounds are synthesized using benzaldehydes and showcase the versatility of related dioxazaborocan derivatives in facilitating complex transformations. Such heterocycles are of interest in medicinal chemistry due to their presence in a variety of biologically active molecules and potential pharmaceuticals (Moshkin & Sosnovskikh, 2013; 2014).

Antiparasitic Compound Development

Further, derivatives of structurally similar compounds have been explored for their antiparasitic activities. For instance, the synthesis and functionalization of 4-[2-(1,3-Dimethyl-5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)vinyl]benzaldehyde and its azomethines have shown potential against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum. This highlights the potential of related compounds in the development of new treatments for parasitic infections (Azas et al., 2003).

Safety And Hazards

The compound has been classified as having Acute Toxicity (Oral, Dermal, Inhalation) according to the GHS classification . The specific hazard statements are H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO5/c1-14-6-11(16)18-13(19-12(17)7-14)10-5-3-2-4-9(10)8-15/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSWQNRMPQJHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746242
Record name 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

CAS RN

1257651-51-6
Record name 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257651-51-6
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